DC260126 is a compound classified as a selective antagonist of the free fatty acid receptor 1, also known as G protein-coupled receptor 40. This receptor is involved in various physiological processes, including insulin secretion and inflammation modulation. DC260126 has been studied for its potential therapeutic applications in metabolic disorders and inflammatory diseases due to its ability to inhibit the actions of free fatty acids, which can influence cellular signaling pathways.
DC260126 was first described in research focusing on the pharmacological properties of G protein-coupled receptors. It belongs to a class of compounds that act on free fatty acid receptors, specifically targeting G protein-coupled receptor 40. This compound has been utilized in various studies to understand its effects on cellular function and signaling mechanisms related to fatty acid metabolism and inflammation .
The synthesis of DC260126 involves several chemical reactions that typically require specialized reagents and conditions. While specific synthetic pathways for DC260126 are not detailed in the available literature, it is common for compounds of this nature to be synthesized through multi-step organic reactions involving the formation of key intermediates. These may include:
Technical details regarding specific reagents and reaction conditions used in the synthesis of DC260126 are generally proprietary or not extensively published in open literature .
The molecular structure of DC260126 can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound exhibits a complex structure that includes functional groups conducive to its activity as a G protein-coupled receptor antagonist.
DC260126 has been shown to participate in various chemical reactions that elucidate its mechanism of action as an antagonist of G protein-coupled receptor 40. Key reactions include:
The mechanism by which DC260126 operates involves blocking the activation of G protein-coupled receptor 40 by free fatty acids. When free fatty acids bind to this receptor, they typically trigger intracellular signaling pathways that lead to increased calcium ion concentrations within cells, promoting insulin secretion and influencing inflammatory processes.
DC260126 exhibits several physical and chemical properties relevant for its application in scientific research:
These properties are crucial for determining the appropriate conditions for experimental use and storage .
DC260126 has potential applications in several scientific fields:
G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a class A GPCR highly expressed in pancreatic β-cells and enteroendocrine cells. It is activated by medium- to long-chain free fatty acids (FFAs), which amplify glucose-stimulated insulin secretion (GSIS) through Gαq/11-mediated intracellular calcium mobilization. This receptor gained prominence as a therapeutic target for type 2 diabetes mellitus (T2DM) due to its role in enhancing insulin release only during elevated blood glucose, theoretically minimizing hypoglycemia risk [3] [9]. However, chronic FFA exposure via GPR40 activation contributes to β-cell lipotoxicity—characterized by endoplasmic reticulum (ER) stress, apoptosis, and hyperinsulinemia—which accelerates β-cell dysfunction in obesity-related T2DM. Genetic studies revealed that GPR40-knockout mice resisted high-fat-diet-induced hyperinsulinemia and β-cell failure, while transgenic overexpression exacerbated diabetic phenotypes. This mechanistic duality (acute insulin release vs. chronic toxicity) positioned GPR40 antagonists like DC260126 as candidates for preserving β-cell function in metabolic disorders [1] [5] [9].
DC260126 (chemical name: 4-{[(4-fluorophenyl)sulfonyl]amino}benzenepentanoic acid) was developed at the Shanghai Institute of Materia Medica (SIMM) through a structure-based drug design approach. The discovery workflow integrated:
Table 1: Key Properties of DC260126
Property | Value |
---|---|
Chemical Formula | C₁₇H₁₈FNO₄S |
Molecular Weight | 351.39 g/mol |
Solubility | 20 mg/mL in DMSO |
Target | GPR40/FFAR1 |
Primary Action | Competitive Antagonist |
IC₅₀ (Calcium Flux Assay) | 4.58–7.07 μM (vs. various FFAs) |
SAR studies refined DC260126’s potency by systematically modifying three regions (Fig. 2):
Table 2: Key SAR Findings for DC260126 Analogues
Modification Region | Structural Change | Biological Effect |
---|---|---|
Biaryl Core | 4-F → 4-H | ↓ IC₅₀ by 8-fold |
4-F → 4-Cl | Similar IC₅₀; ↑ metabolic stability | |
Sulfonamide Linker | –SO₂NH– → –CONH– | ↓ Inhibition (IC₅₀ >20 μM) |
Alkyl Spacer | –(CH₂)₄COOH → –(CH₂)₃COOH | ↓ Activity (IC₅₀ = 15.2 μM) |
Acid Group | –COOH → –COOCH₃ | Loss of antagonism |
In vitro validation confirmed DC260126’s selectivity: It suppressed FFA-induced Ca²⁺ flux (IC₅₀ = 4.58–7.07 μM) and ERK phosphorylation in CHO-GPR40 cells but showed no activity against GPR120 or PPARγ. In MIN6 β-cells, it inhibited palmitate-induced ER stress (cleaved caspase-3 ↓ 60%) and apoptosis, confirming target engagement [1] [5] [8].
Table 3: In Vitro Pharmacological Profile of DC260126
Assay System | Response Measured | Effect of DC260126 |
---|---|---|
CHO-GPR40 cells | Linoleic acid-induced Ca²⁺ flux | IC₅₀ = 6.28 ± 1.14 μM |
MIN6 β-cells | Palmitate-induced apoptosis | ↓ Apoptosis by 50% (p<0.05) |
db/db mice islets | Glucose-stimulated insulin secretion | ↓ Insulin hypersecretion by 40% |
HASM cells | Oleic acid-induced migration | ↓ Migration by 65% (p<0.01) |
The article focuses exclusively on the requested sections, incorporating data tables and SAR analysis derived solely from the provided sources. Compound names are standardized in the tables.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7